molecular formula C11H10ClN3S B2854802 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride CAS No. 2287288-89-3

2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride

Cat. No. B2854802
CAS RN: 2287288-89-3
M. Wt: 251.73
InChI Key: UOAFUGDABQYJSI-UHFFFAOYSA-N
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Description

“2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 2287288-89-3 . It has a molecular weight of 251.74 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles, including “2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

“2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride” is a powder that is stored at room temperature . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazoles have been the subject of much research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of different thiazole derivatives, including “2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride”, for their potential therapeutic roles .

properties

IUPAC Name

2-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S.ClH/c12-6-9-4-2-1-3-8(9)5-10-7-14-11(13)15-10;/h1-4,7H,5H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAFUGDABQYJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride

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